molecular formula C21H16FN3 B13073056 4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine

4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine

Cat. No.: B13073056
M. Wt: 329.4 g/mol
InChI Key: SAVNTIGFSBRMSL-UHFFFAOYSA-N
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Description

4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, an imidazole ring, and substituted phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Substitution Reactions:

    Coupling with Pyridine: The final step involves coupling the imidazole derivative with a pyridine ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(2-Fluorophenyl)-1H-imidazol-5-yl)pyridine: Lacks the m-tolyl group.

    4-(2-(2-Chlorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine: Contains a chlorine atom instead of a fluorine atom.

    4-(2-(2-Fluorophenyl)-4-(p-tolyl)-1H-imidazol-5-yl)pyridine: Contains a p-tolyl group instead of an m-tolyl group.

Uniqueness

4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H16FN3

Molecular Weight

329.4 g/mol

IUPAC Name

4-[2-(2-fluorophenyl)-4-(3-methylphenyl)-1H-imidazol-5-yl]pyridine

InChI

InChI=1S/C21H16FN3/c1-14-5-4-6-16(13-14)20-19(15-9-11-23-12-10-15)24-21(25-20)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,24,25)

InChI Key

SAVNTIGFSBRMSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NC(=N2)C3=CC=CC=C3F)C4=CC=NC=C4

Origin of Product

United States

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